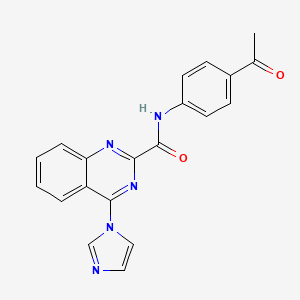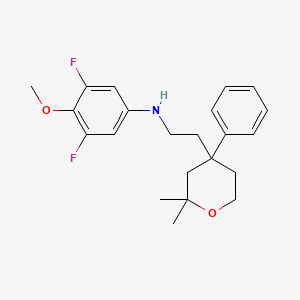
Icmt-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-11 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and molecular imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of isatin sulfonamide as a starting material, followed by various steps to introduce fluorine atoms and other functional groups .
Industrial Production Methods
While specific industrial production methods for Icmt-IN-11 are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The synthesis involves precise reaction conditions, including temperature control, solvent selection, and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Icmt-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Icmt-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the post-translational modification of proteins and the role of ICMT in cellular processes.
Biology: Employed in research on cell signaling pathways, particularly those involving small GTPases and other prenylated proteins.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting cancers driven by mutations in the Ras protein.
Industry: Utilized in the development of diagnostic tools and imaging agents for detecting apoptosis and other cellular processes .
Wirkmechanismus
Icmt-IN-11 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This enzyme is responsible for the carboxylmethylation of prenylated proteins, a modification essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the function of these proteins, leading to alterations in cell signaling pathways and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its potential in cancer therapy. .
Compound R1-11: A novel ICMT inhibitor with improved solubility compared to cysmethynil, making it a more promising candidate for therapeutic applications.
Uniqueness of Icmt-IN-11
This compound stands out due to its high potency and specificity for ICMT, as well as its favorable pharmacokinetic properties. These characteristics make it a valuable tool in both basic research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H27F2NO2 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,5-difluoro-4-methoxyaniline |
InChI |
InChI=1S/C22H27F2NO2/c1-21(2)15-22(10-12-27-21,16-7-5-4-6-8-16)9-11-25-17-13-18(23)20(26-3)19(24)14-17/h4-8,13-14,25H,9-12,15H2,1-3H3 |
InChI-Schlüssel |
MLSLMDSHOYGVCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C(=C2)F)OC)F)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


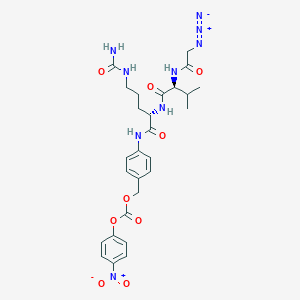
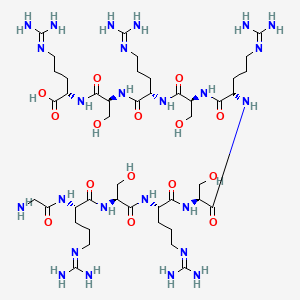
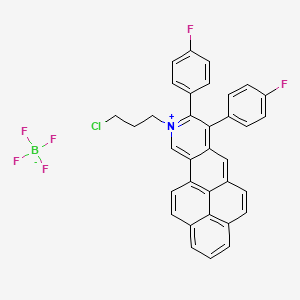
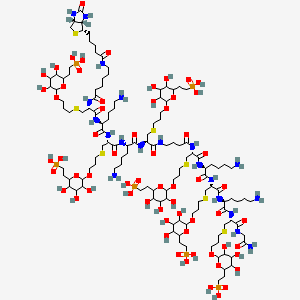
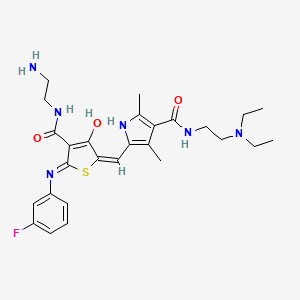
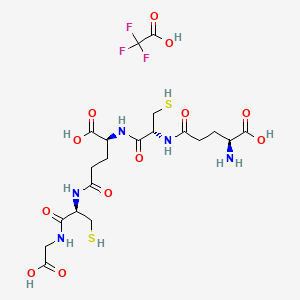
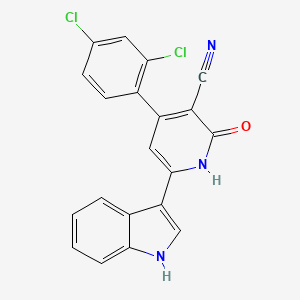
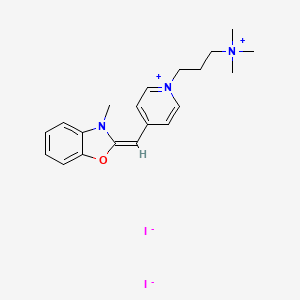
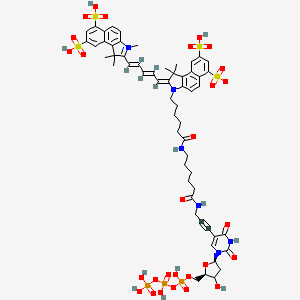
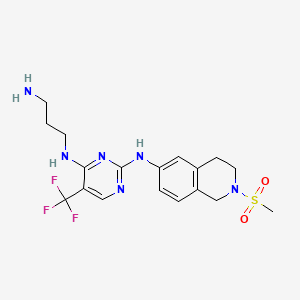
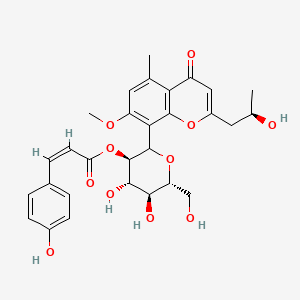
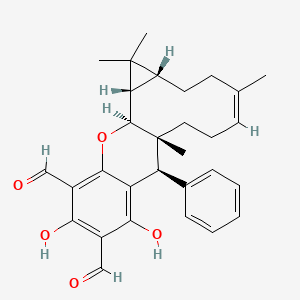
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
